molecular formula C17H18ClNO3 B2524250 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one CAS No. 477318-99-3

1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one

Cat. No.: B2524250
CAS No.: 477318-99-3
M. Wt: 319.79
InChI Key: JCPPPKFBTRRFHO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one is an organic compound with a complex structure that includes a chlorophenyl group and a dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with 2,4-dimethoxyaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and cost-effectiveness .

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied .

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-14-7-8-15(17(11-14)22-2)19-10-9-16(20)12-3-5-13(18)6-4-12/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPPPKFBTRRFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477318-99-3
Record name 1-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYANILINO)-1-PROPANONE
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